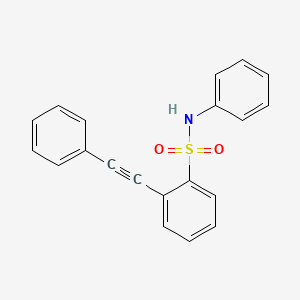
n-Phenyl-2-(phenylethynyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Phenyl-2-(phenylethynyl)benzenesulfonamide is an organic compound with the molecular formula C20H15NO2S It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Phenyl-2-(phenylethynyl)benzenesulfonamide typically involves the reaction of 2-iodobenzenesulfonamide with phenylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to maximize yield and minimize byproducts, ensuring a high-purity final product .
Analyse Des Réactions Chimiques
Types of Reactions
n-Phenyl-2-(phenylethynyl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: DMSO, microwave assistance.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents such as ether or tetrahydrofuran (THF).
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: N-sulfonyl-2-aryloxoacetamides.
Reduction: Corresponding amines or alcohols, depending on the reducing agent used.
Substitution: Varied products based on the nucleophile introduced.
Applications De Recherche Scientifique
n-Phenyl-2-(phenylethynyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of N-heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of n-Phenyl-2-(phenylethynyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can form strong hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide: A simpler analog with a single benzene ring attached to the sulfonamide group.
N-Phenylbenzenesulfonamide: Lacks the phenylethynyl group, resulting in different chemical properties and reactivity.
2-Phenylethynylbenzenesulfonamide: Similar structure but without the N-phenyl substitution.
Uniqueness
n-Phenyl-2-(phenylethynyl)benzenesulfonamide is unique due to the presence of both the phenylethynyl and N-phenyl groups, which confer distinct chemical and biological properties. These structural features enhance its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
18963-39-8 |
|---|---|
Formule moléculaire |
C20H15NO2S |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
N-phenyl-2-(2-phenylethynyl)benzenesulfonamide |
InChI |
InChI=1S/C20H15NO2S/c22-24(23,21-19-12-5-2-6-13-19)20-14-8-7-11-18(20)16-15-17-9-3-1-4-10-17/h1-14,21H |
Clé InChI |
FVTQIRKCWGXXGI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CC=CC=C2S(=O)(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


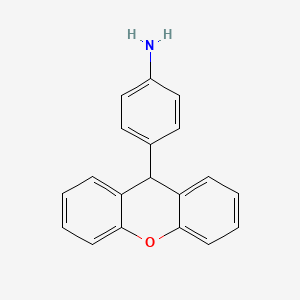
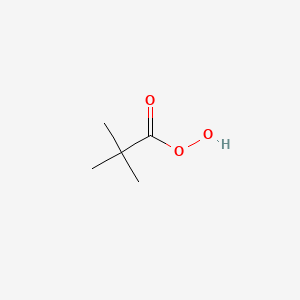
![17-Hydroxy-5,13-dimethyl-1,2,4,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14712207.png)

![2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane](/img/structure/B14712212.png)
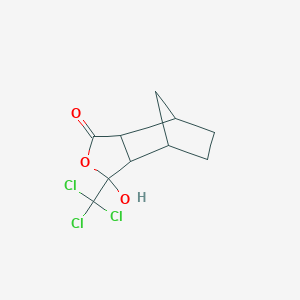
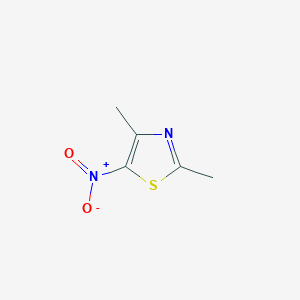

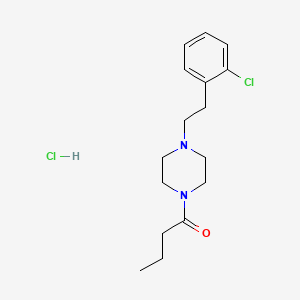
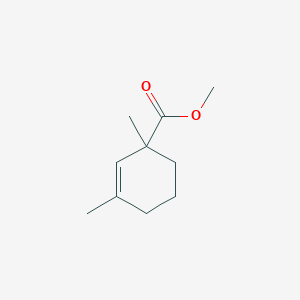
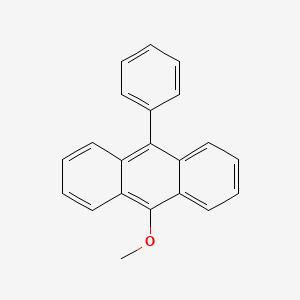

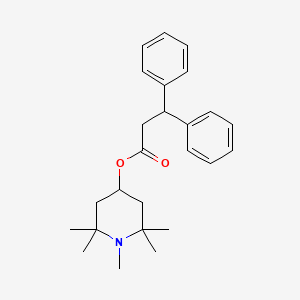
![4,7-Dioxaspiro[2.4]hept-1-ene](/img/structure/B14712278.png)
